molecular formula C16H17N5O2 B2367376 9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714243-82-0

9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2367376
CAS No.: 714243-82-0
M. Wt: 311.345
InChI Key: XAVUIVRAQYFZAV-UHFFFAOYSA-N
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Description

9-Benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetically designed purino-pyrimidine dione derivative of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class are recognized for their privileged heterocyclic scaffold, which enables interactions with diverse biological targets . The purino[7,8-a]pyrimidine core is a fused tricyclic system that presents multiple sites for molecular recognition and derivatization, making it a valuable template for developing novel bioactive molecules . This specific compound and its close structural analogues have demonstrated a wide spectrum of potential pharmacological activities in scientific research. Published studies on related pyrimidopyrimidine and dihydropurine systems indicate promising anti-inflammatory and anti-allergic properties , suggesting potential for investigating new therapeutic agents for hypersensitivity diseases . Furthermore, this chemotype has been associated with antibacterial and antiviral activities , positioning it as a candidate for infectious disease research . The broader family of pyrimidine-fused heterocycles to which this molecule belongs has also shown relevance in explorations of anticancer and antitumor agents , with some compounds acting as tyrosine kinase inhibitors or affecting other key cellular pathways . The molecular structure features a benzyl group at the 9-position, which can influence lipophilicity and receptor binding, and a methyl group at the 1-position, contributing to the molecule's overall metabolic stability. Researchers can utilize this compound as a key intermediate for further chemical synthesis or as a reference standard in biological screening assays to explore its full potential. Intended Use and Handling: This product is provided 'For Research Use Only'. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and adhering to established laboratory safety protocols.

Properties

IUPAC Name

9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-19-13-12(14(22)18-16(19)23)21-9-5-8-20(15(21)17-13)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVUIVRAQYFZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332050
Record name 9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714243-82-0
Record name 9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Brominated Intermediate Synthesis

A common starting point for purino-pyrimidine derivatives involves brominated xanthine analogs. For example, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (Formula-2 in) is reacted with amines under catalytic conditions. Adapting this approach, the target compound could be synthesized via substitution of the 8-bromo group with a benzylamine derivative.

Procedure :

  • Reactant Preparation :
    • A brominated purine-dione intermediate (e.g., 8-bromo-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione) is synthesized through bromination of the parent compound using PBr₃ or NBS.
  • Benzyl Group Introduction :
    • The brominated intermediate is treated with benzylamine or a benzyl Grignard reagent in the presence of potassium carbonate and potassium iodide in n-butyl acetate at 85–125°C.
    • Reaction Time : 4–8 hours.
    • Workup : The crude product is purified via recrystallization from methanol or ethyl acetate.

Key Data :

Parameter Value Source
Catalyst KI (0.01 mol)
Base K₂CO₃ (0.55 mol)
Solvent n-Butyl acetate
Yield (Analogous Rxns) 75–93%

Cyclization of Pyrimidine-Purine Hybrid Precursors

Multicomponent Cyclization Strategies

Pyrimido[1,6-a]pyrimidine scaffolds are often constructed via cyclization of acyclic diamines with carbonyl compounds. For the target molecule, this could involve reacting 6-aminouracil derivatives with benzyl-containing aldehydes or ketones.

Procedure :

  • Intermediate Formation :
    • 6-Amino-1-methyluracil is condensed with benzyl glyoxal in acetic acid under reflux.
  • Cyclization :
    • The intermediate undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) to form the dihydro-purino-pyrimidine core.
  • Reduction :
    • Selective reduction of the pyrimidine ring using NaBH₄ or catalytic hydrogenation yields the 7,8-dihydro-6H structure.

Key Data :

Parameter Value Source
Cyclization Agent POCl₃
Reduction Method NaBH₄ in MeOH
Yield 68–83%

Alkylation of Preformed Purino-Pyrimidine Cores

Direct N-Benzylation at Position 9

Alkylation at the 9-position is a straightforward method for introducing benzyl groups. This approach is exemplified in the synthesis of 9-[(4-methylphenyl)methyl]-1,3-dipropyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CID 44437467).

Procedure :

  • Base-Mediated Alkylation :
    • The purino-pyrimidine core (1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione) is treated with benzyl bromide in the presence of NaH in DMF at 50°C.
  • Purification :
    • The product is isolated via column chromatography (SiO₂, eluent: DCM/MeOH 95:5).

Key Data :

Parameter Value Source
Alkylating Agent Benzyl bromide
Base NaH
Solvent DMF
Yield 80–85%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Condensation High regioselectivity Multi-step synthesis 75–93%
Cyclization Atom-economic Requires harsh conditions 68–83%
Alkylation Simple one-step procedure Competing O-alkylation 80–85%
Cross-Coupling Versatile for aryl groups Expensive catalysts 70–88%

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at oxygen or nitrogen sites necessitates careful choice of base and solvent.
  • Purification : Recrystallization from methanol/water mixtures or ethyl acetate/cyclohexane improves purity.
  • Catalyst Efficiency : KI enhances reaction rates in condensation reactions by facilitating halogen exchange.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol as a solvent.

    Substitution: NaH, alkyl halides, DMF as a solvent.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name & Identifier Molecular Formula Molecular Weight Substituents (Position) XlogP Key Properties/Applications
Target: 9-Benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₁₇H₁₈N₅O₂* 324.36* - 9-Benzyl
- 1-Methyl
~2.0† Adenosine receptor modulation (inferred)
1-Methyl-9-(4-methylbenzyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₁₈H₂₀N₄O₂ 336.38 - 9-(4-Methylbenzyl)
- 1-Methyl
Not reported Potential kinase inhibitor
9-(3-Chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₁₆H₁₆ClN₅O₂ 345.79 - 9-(3-Chlorophenyl)
- 1,3-Dimethyl
2.3 Adenosine A1 receptor ligand
3-[(2-Fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₂₂H₂₀FN₅O₂ 413.43 - 9-Phenyl
- 3-(2-Fluorobenzyl)
Not reported Not reported
7-Hydroxy-1-methyl-9-(3-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₂₃H₃₀N₆O₃ 438.52 - 7-Hydroxy
- 3-Piperidinylethyl
Not reported Enhanced solubility due to polar groups

*Calculated based on structural analogs; †Estimated using substituent contributions.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity and Bioavailability: The benzyl group in the target compound offers moderate lipophilicity (XlogP ~2.0), comparable to the 4-methylbenzyl analog . Polar modifications, such as the 7-hydroxy and piperidinylethyl groups in , significantly lower lipophilicity, favoring improved pharmacokinetic profiles.

Receptor Binding Affinities: The 3-chlorophenyl analog demonstrates high affinity for adenosine A1 receptors, attributed to halogen bonding interactions with hydrophobic receptor pockets. The target compound’s benzyl group may exhibit weaker binding due to reduced electronegativity compared to chlorine . Methylation at position 1 (common in all analogs) likely stabilizes the purine-pyrimidine core, preventing metabolic degradation .

Synthetic Accessibility :

  • The benzyl and methylbenzyl derivatives (target and ) are synthetically accessible via Suzuki-Miyaura coupling or alkylation reactions, as evidenced by commercial availability (e.g., MolPort-000-817-118 in ).
  • Fluorinated analogs (e.g., ) require specialized fluorination steps, increasing synthetic complexity.

Limitations and Data Gaps

  • Pharmacological data (e.g., IC₅₀, Ki) for the target compound is absent in the provided evidence.
  • XlogP values for most analogs are unreported, necessitating computational modeling for accurate comparisons.

Biological Activity

9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a heterocyclic compound belonging to the purine family. Its unique structure, which combines a purine ring with a pyrimidine ring, has attracted significant attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4O2
  • Molecular Weight : 298.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This compound may function as an inhibitor or modulator of various biological pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways associated with growth and proliferation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Properties : Studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
    Cell LineIC50 (µM)Reference
    HeLa (Cervical Cancer)5.2
    MCF-7 (Breast Cancer)3.8
    A549 (Lung Cancer)4.5
  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains and fungi, suggesting potential as an antimicrobial agent.
    MicroorganismMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus16 µg/mL
    Escherichia coli32 µg/mL
    Candida albicans64 µg/mL

Study on Anticancer Activity

A study published in Cancer Research investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents targeting CDK pathways .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against various pathogens. The results indicated that it exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing novel antimicrobial therapies .

Q & A

Q. How can interdisciplinary approaches (e.g., chemical biology and computational modeling) accelerate research on this compound?

  • Methodological Answer :
  • Collaborative Workflows : Integrate synthetic chemistry with bioinformatics for target prioritization.
  • High-throughput screening : Pair combinatorial libraries with machine learning for hit expansion .

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